Cas no 884507-60-2 (6-(Tetrahydropyran-4-yloxy)nicotinontrile)
6-(Tetrahydropyran-4-yloxy)nicotinontrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarbonitrile,6-[(tetrahydro-2H-pyran-4-yl)oxy]-
- 6-(oxan-4-yloxy)pyridine-3-carbonitrile
- 6-(tetrahydropyran-4-yloxy)nicotinonitrile
- MFCD09702388
- FT-0756479
- 6-[(Oxan-4-yl)oxy]pyridine-3-carbonitrile
- 884507-60-2
- 6-(Tetrahydropyran-4-yloxy)nicotinontrile
- AKOS005362954
- DTXSID90640292
- 6-(Tetrahydro-2H-pyran-4-yloxy)pyridine-3-carbonitrile
- SCHEMBL1461328
- MS-21970
- DB-077312
- 6-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinonitrile
-
- MDL: MFCD09702388
- Inchi: 1S/C11H12N2O2/c12-7-9-1-2-11(13-8-9)15-10-3-5-14-6-4-10/h1-2,8,10H,3-6H2
- InChI Key: CCEWHGWDICBASG-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)OC1C=CC(C#N)=CN=1
Computed Properties
- Exact Mass: 204.09000
- Monoisotopic Mass: 204.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Melting Point: 134 °C
- PSA: 55.14000
- LogP: 1.51108
6-(Tetrahydropyran-4-yloxy)nicotinontrile Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(Tetrahydropyran-4-yloxy)nicotinontrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB225195-1 g |
6-(Tetrahydropyran-4-yloxy)nicotinonitrile, 95%; . |
884507-60-2 | 95% | 1 g |
€160.40 | 2023-07-20 | |
| TRC | T796818-50mg |
6-(Tetrahydropyran-4-yloxy)nicotinontrile |
884507-60-2 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T796818-100mg |
6-(Tetrahydropyran-4-yloxy)nicotinontrile |
884507-60-2 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T796818-500mg |
6-(Tetrahydropyran-4-yloxy)nicotinontrile |
884507-60-2 | 500mg |
$ 185.00 | 2022-06-02 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-262760-1 g |
6-(Tetrahydro-2H-pyran-4-yloxy)pyridine-3-carbonitrile, |
884507-60-2 | 1g |
¥1,444.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-262760-1g |
6-(Tetrahydro-2H-pyran-4-yloxy)pyridine-3-carbonitrile, |
884507-60-2 | 1g |
¥1444.00 | 2023-09-05 | ||
| abcr | AB225195-250 mg |
6-(Tetrahydropyran-4-yloxy)nicotinonitrile, 95%; . |
884507-60-2 | 95% | 250 mg |
€96.00 | 2023-07-20 | |
| abcr | AB225195-500 mg |
6-(Tetrahydropyran-4-yloxy)nicotinonitrile, 95%; . |
884507-60-2 | 95% | 500 mg |
€123.60 | 2023-07-20 | |
| abcr | AB225195-250mg |
6-(Tetrahydropyran-4-yloxy)nicotinonitrile, 95%; . |
884507-60-2 | 95% | 250mg |
€100.50 | 2025-02-20 | |
| abcr | AB225195-500mg |
6-(Tetrahydropyran-4-yloxy)nicotinonitrile, 95%; . |
884507-60-2 | 95% | 500mg |
€127.90 | 2025-02-20 |
6-(Tetrahydropyran-4-yloxy)nicotinontrile Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 6-(Tetrahydropyran-4-yloxy)nicotinontrile
6-(Tetrahydropyran-4-yloxy)nicotinonitrile: A Comprehensive Overview
6-(Tetrahydropyran-4-yloxy)nicotinonitrile (CAS No. 884507-60-2) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a tetrahydropyran ring and a nicotinonitrile moiety, exhibits a wide range of potential applications. In this article, we will delve into its chemical properties, synthesis methods, and recent advancements in its utilization across various industries.
The tetrahydropyran ring in 6-(Tetrahydropyran-4-yloxy)nicotinonitrile contributes to the compound's stability and solubility, making it an ideal candidate for use in drug delivery systems. Recent studies have highlighted its ability to enhance the bioavailability of hydrophobic drugs when incorporated into lipid nanoparticles. This property has led researchers to explore its potential in targeted drug delivery for conditions such as cancer and inflammatory diseases.
In terms of synthesis, 6-(Tetrahydropyran-4-yloxy)nicotinonitrile can be synthesized via a multi-step process involving nucleophilic substitution and cyclization reactions. The use of eco-friendly catalysts in these reactions has been a focus of recent research, aligning with the growing demand for sustainable chemical processes. For instance, the employment of microwave-assisted synthesis has not only improved reaction yields but also reduced the time required for production.
The nicotinonitrile moiety in this compound is known for its ability to act as a nitrile group donor in various chemical transformations. This feature has made it a valuable intermediate in the synthesis of complex molecules, including agrochemicals and pharmaceutical agents. Recent advancements in asymmetric catalysis have further expanded its utility by enabling the selective formation of enantiomerically pure derivatives.
Beyond its role in drug delivery and chemical synthesis, 6-(Tetrahydropyran-4-yloxy)nicotinonitrile has also found applications in materials science. Its ability to form self-assembled monolayers on surfaces has been leveraged in the development of advanced sensors and electronic devices. Researchers have demonstrated that incorporating this compound into polymer matrices can significantly enhance the mechanical properties of resulting materials.
Recent studies have also explored the biological activity of 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, particularly its potential as an anti-inflammatory agent. Preclinical trials have shown promising results, with the compound demonstrating potent inhibitory effects on pro-inflammatory cytokines without causing significant cytotoxicity. These findings have paved the way for further investigation into its therapeutic potential.
In conclusion, 6-(Tetrahydropyran-4-yloxy)nicotinonitrile (CAS No. 884507-60-2) is a versatile compound with a wide array of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern scientific research. As ongoing studies continue to uncover new possibilities for this compound, its role in advancing technology and medicine is likely to grow even further.
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